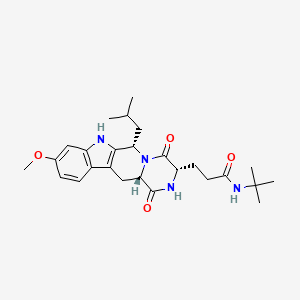

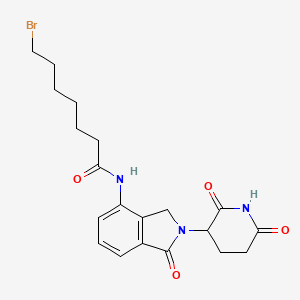

Lenalidomide-CO-C6-Br

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

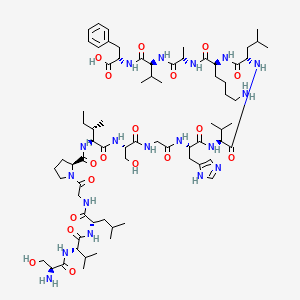

Lenalidomida-C6-Br es un derivado de la lenalidomida, un análogo de la talidomida conocido por sus propiedades inmunomoduladoras, antiangiogénicas y antineoplásicas. Lenalidomida-C6-Br está específicamente modificada en la posición 6 con un átomo de bromo, lo que mejora su selectividad y potencia en diversas aplicaciones biológicas. Este compuesto se utiliza ampliamente en el tratamiento del mieloma múltiple, síndromes mielodisplásicos y otras neoplasias hematológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Lenalidomida-C6-Br normalmente implica la bromación de la lenalidomida en la posición 6. El proceso comienza con la preparación de 2-metil-3-nitrobenzoato de metilo, que se somete a bromación utilizando N-bromosuccinimida en presencia de un iniciador radical como α,α’-azo-bis-isobutyronitrilo. El intermedio bromado se cicla entonces con 3-aminopiperidina-2,6-diona para formar el precursor nitro de la lenalidomida. Este precursor se reduce posteriormente utilizando polvo de hierro y cloruro de amonio para producir Lenalidomida-C6-Br .

Métodos de producción industrial

La producción industrial de Lenalidomida-C6-Br sigue un proceso escalable y respetuoso con el medio ambiente. La etapa de bromación se lleva a cabo en un disolvente sin cloro como el acetato de metilo, lo que minimiza los subproductos peligrosos. La reducción del grupo nitro se consigue utilizando catalizadores sin metales del grupo del platino, lo que garantiza un método de producción rentable y sostenible .

Análisis De Reacciones Químicas

Tipos de reacciones

Lenalidomida-C6-Br experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción suelen implicar la conversión de grupos nitro en aminas.

Sustitución: Las reacciones de sustitución halógena son comunes, en las que el átomo de bromo puede ser reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El polvo de hierro y el cloruro de amonio se utilizan con frecuencia para la reducción de los grupos nitro.

Sustitución: Las reacciones de sustitución nucleófila suelen emplear reactivos como la azida de sodio o la tiourea.

Principales productos formados

Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados de Lenalidomida-C6-Br, como aminas, óxidos y haluros sustituidos .

Aplicaciones Científicas De Investigación

Lenalidomida-C6-Br tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se estudia por sus efectos en los procesos celulares y las interacciones proteicas.

Medicina: Se utiliza ampliamente en el tratamiento del mieloma múltiple, síndromes mielodisplásicos y otros cánceres hematológicos.

Industria: Se emplea en el desarrollo de nuevos fármacos y agentes terapéuticos

Mecanismo De Acción

Lenalidomida-C6-Br ejerce sus efectos modulando la actividad del complejo de ligasa de ubiquitina CRL4 CRBN E3. Se une a la cereblona, el adaptador de sustrato del complejo, alterando su especificidad de sustrato. Esto lleva a la ubiquitinación y posterior degradación proteasómica de factores de transcripción específicos como IKZF1 e IKZF3, que son cruciales para la supervivencia de las células de mieloma múltiple. Además, Lenalidomida-C6-Br mejora la respuesta inmunitaria aumentando la producción de interleucina-2 e interferón-gamma .

Comparación Con Compuestos Similares

Compuestos similares

Talidomida: El compuesto original, conocido por sus propiedades inmunomoduladoras y antiangiogénicas.

Pomalidomida: Otro derivado de la talidomida con efectos similares pero más potentes.

CC-122: Un análogo más nuevo con una mayor eficacia y una menor toxicidad.

Singularidad

Lenalidomida-C6-Br destaca por su específica modificación de bromo, que mejora su selectividad y potencia. Esta modificación permite una degradación más dirigida de las proteínas relacionadas con la enfermedad, lo que la convierte en un valioso agente terapéutico en el tratamiento de las neoplasias hematológicas .

Propiedades

Fórmula molecular |

C20H24BrN3O4 |

|---|---|

Peso molecular |

450.3 g/mol |

Nombre IUPAC |

7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |

InChI |

InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |

Clave InChI |

FSWUZUYVRZSKKL-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)

![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)

![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)

![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)